3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde
Description
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde is a heterocyclic compound featuring a benzothiazine core with a ketone group at position 3 and an aldehyde substituent at position 6. Its molecular formula is C₉H₇NO₂S, with a molecular weight of 193.22 g/mol. The compound serves as a critical intermediate in synthesizing bioactive molecules, particularly in antimalarial and antiviral drug development .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzothiazine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-4H,5H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOGHJYGGDERQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449219 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262426-58-4 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classical method for introducing formyl groups onto electron-rich aromatic systems. For 3-oxo-3,4-dihydro-2H-benzo[b]thiazine, the ketone at position 3 activates the ring, enabling formylation at position 6.
Procedure :
- The benzothiazine substrate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.
- The reaction proceeds via electrophilic attack of the chloroiminium ion at the para position relative to the ketone, yielding the aldehyde after hydrolysis.
Challenges :
- Competing formylation at position 8 (ortho to the ketone) may occur, requiring careful temperature control.
- Over-oxidation of the aldehyde to carboxylic acid is mitigated by using mild hydrolytic conditions (e.g., aqueous NaHCO₃).
Yield Optimization :
Duff Reaction for Ortho-Directing Groups
When the benzothiazine bears a hydroxyl group at position 7, the Duff reaction selectively formylates position 6 via hexamine-mediated electrophilic substitution.
Reaction Conditions :
- Hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) at 80°C for 6–8 hours.
- The hydroxyl group directs formylation to the adjacent position, achieving >60% yield in model systems.
Cyclization of Formyl-Containing Precursors
Condensation of 4-Formyl-2-aminothiophenol
This method constructs the benzothiazine ring from a pre-formylated aminothiophenol, ensuring precise placement of the aldehyde group.
Synthetic Route :
- Synthesis of 4-formyl-2-aminothiophenol :
- Nitration of 2-aminothiophenol followed by reductive formylation using SnCl₂/HCOOH.
- Cyclization with α-ketoesters :
Advantages :
- High regioselectivity (>85% yield).
- Minimal purification required due to fewer side products.
Oxidation of 6-Methyl Substituents
Methyl groups at position 6 can be oxidized to aldehydes using selenium dioxide (SeO₂) or manganese-based oxidants.
Protocol :
- 6-Methyl-3-oxo-3,4-dihydro-2H-benzo[b]thiazine is treated with SeO₂ in dioxane/water (4:1) at 100°C for 12 hours.
- Yields range from 50–70%, with over-oxidation to carboxylic acid minimized by controlling reaction time.
Transition Metal-Catalyzed Approaches
Palladium-Mediated Carbonylation
A carbonylative Suzuki-Miyaura coupling installs the formyl group directly at position 6.
Conditions :
Directed C-H Activation
Rhodium or iridium complexes enable site-selective C-H formylation without prefunctionalization.
Example :
- Using [Cp*RhCl₂]₂ as a catalyst, para-formylation is achieved with formaldehyde as the carbonyl source.
- This method is under development but shows promise for late-stage functionalization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack | 60–75 | 90–95 | Scalable, mild conditions | Regioselectivity challenges |
| Precursor Cyclization | 80–85 | 95–98 | High regiocontrol | Multi-step synthesis |
| SeO₂ Oxidation | 50–70 | 85–90 | Simple starting material | Over-oxidation risks |
| Palladium Catalysis | 65–75 | 92–95 | Versatile for derivatives | Requires CO gas infrastructure |
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde involves its interaction with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes. The specific pathways and targets depend on the context of its use, such as in medicinal or biological applications .
Comparison with Similar Compounds
Structural Analogues: Thiazine vs. Oxazine Derivatives
The substitution of sulfur (thiazine) with oxygen (oxazine) in the heterocyclic ring significantly alters physicochemical and biological properties.
Key Differences :
Bioactive Derivatives: Carboxamide and Benzylidene Analogues
Derivatives with carboxamide or benzylidene substituents exhibit enhanced pharmacological activities.
Activity Insights :
Biological Activity
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde (CAS No. 262426-58-4) is a heterocyclic compound that has attracted attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
- Molecular Formula : C₉H₇NO₂S
- Molecular Weight : 193.22 g/mol
- CAS Number : 262426-58-4
- Storage Conditions : Inert atmosphere at 2-8°C
Antimicrobial Activity
Research indicates that derivatives of thiazine compounds, including 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives, exhibit notable antimicrobial properties. For instance, certain synthesized benzothiazine derivatives have shown effectiveness against various bacterial pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .
Anticancer Activity
Studies have demonstrated that thiazine derivatives possess significant anticancer properties. Specifically, compounds related to 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine have been evaluated against various cancer cell lines. For example:
- Cell Lines Tested : SW620 (colon cancer), PC-3 (prostate cancer), NCI-H23 (lung cancer).
- Findings : Certain derivatives exhibited cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation. The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .
Anti-inflammatory Activity
Thiazine derivatives are also noted for their anti-inflammatory effects. Some studies suggest that these compounds can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, which are crucial in the inflammatory response. This activity is particularly relevant in conditions characterized by chronic inflammation and could position these compounds as potential therapeutic agents for inflammatory diseases .
Summary of Research Findings
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives on lung and prostate cancer cell lines. Results indicated that certain alkyl-substituted compounds had lower potency compared to benzyl-containing counterparts but still demonstrated promising anticancer activity .
- Anti-inflammatory Mechanism : In vitro studies showed that thiazine derivatives could significantly reduce the levels of IL-6 and TNF-α in human cell cultures exposed to inflammatory stimuli. This suggests a potential mechanism for their anti-inflammatory action .
Q & A
Basic: What are the common synthetic routes for preparing 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde and its derivatives?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from nitrobenzoic acid derivatives. For example:
- Step 1: Condensation of 4-(2-ethoxy-2-oxoethylthio)-3-nitrobenzoic acid with a nitrobenzoic acid derivative under nitrogen atmosphere to form intermediates like 2a .
- Step 2: Reduction of nitro groups using iron powder to generate the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine scaffold .
- Step 3: Aldehyde introduction via formylation or oxidation of methyl/methoxy groups. For oxazine analogs, nitration and hydrolysis steps are employed to modify substituents .
Key Considerations: Reaction conditions (e.g., inert gas, temperature) and purification (e.g., column chromatography) are critical for yield optimization.
Basic: How is the structural integrity of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde confirmed in synthetic workflows?
Methodological Answer:
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR): and NMR confirm proton environments and carbon frameworks. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHNO for the aldehyde derivative) .
- LC-MS Purity Checks: Ensures ≥95% purity by monitoring retention times and mass-to-charge ratios .
Advanced Tools: X-ray crystallography or computational modeling (e.g., MestReNova) resolves stereochemical ambiguities in complex derivatives .
Advanced: How do substitutions at position 6 of the benzo[b][1,4]thiazine core influence biological activity?
Methodological Answer:
Position 6 is critical for target engagement. Examples include:
- Carboxamide Derivatives (e.g., ML276): Substitution with fluorobenzylidene groups enhances selectivity for Plasmodium falciparum G6PD inhibition (IC = 889 nM) while avoiding human isoform activity .
- STING Agonists (e.g., G10): Chloro-fluoro-benzyl and furan-methyl groups at position 6 improve antiviral potency by stabilizing interactions with STING protein residues .
SAR Studies: Suzuki cross-coupling and reductive amination are used to introduce aryl/heteroaryl groups. Reduced reactivity in bulky substituents (e.g., bromine) highlights steric limitations .
Advanced: What strategies are used to optimize pharmacokinetic properties of benzo[b][1,4]thiazine derivatives?
Methodological Answer:
- Bioisosteric Replacement: Replacing the 3-oxo-benzooxazine moiety with spiro scaffolds (e.g., azetidine-lactam) improves lipophilic ligand efficiency (LLE) and blood-brain barrier penetration in MAGL inhibitors .
- Prodrug Approaches: Esterification of the aldehyde group enhances solubility, as seen in preclinical studies of mineralocorticoid modulators (e.g., AZD9977) .
- Crystalline Form Optimization: Polymorph screening (e.g., Form B in hydantoin derivatives) improves stability and bioavailability .
Advanced: How is in vitro efficacy of benzo[b][1,4]thiazine derivatives assessed in antiparasitic research?
Methodological Answer:
- Enzyme Inhibition Assays: PfG6PD activity is measured via NADPH production using spectrophotometry (IC determination) .
- Parasite Growth Inhibition: Plasmodium falciparum cultures (3D7 strain) are treated with compounds, and viability is quantified via lactate dehydrogenase (LDH) assays or SYBR Green fluorescence .
- Selectivity Profiling: Counter-screening against human cell lines (e.g., HepG2) ensures parasite-specific action .
Advanced: What mechanistic role does this scaffold play in STING pathway activation?
Methodological Answer:
- STING Agonism (e.g., G10): The aldehyde/carboxamide group binds to STING’s cyclic dinucleotide pocket, inducing conformational changes that trigger IFN-β production. Luciferase reporter assays in THP1 cells confirm pathway activation .
- Antiviral Activity: In Zika virus models, G10 reduces viral load by >90% at 10 μM via IRF3 phosphorylation, validated by Western blot and qRT-PCR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
